
Tramazoline hydrochloride
概要
説明
トラマゾリン塩酸塩は、主に鼻充血緩和剤として用いられる化学化合物です。 αアドレナリン受容体作動薬であり、鼻粘液の分泌を抑制し、鼻詰まりの緩和をもたらします 。 トラマゾリン塩酸塩は1961年に特許を取得し、1962年に医療用として使用されるようになりました .
化学反応の分析
トラマゾリン塩酸塩は、酸化、還元、置換などの様々な化学反応を起こします。 αアドレナリン受容体と相互作用することが知られており、血管収縮を引き起こします 。 これらの反応で使用される一般的な試薬と条件には、αアドレナリン作動薬と交感神経刺激薬が含まれます 。これらの反応から生成される主な生成物は、通常、その充血緩和効果に関連しています。
科学的研究の応用
Clinical Applications
Tramazoline hydrochloride has several documented applications in various medical fields:
Otorhinolaryngology
- Application : Used in nasal sprays for symptomatic relief of acute rhinitis.
- Study : A multicenter trial involving 300 participants showed a mean reduction in nasal symptom scores by 2.0 ± 0.6, with 99% reporting improvement after treatment with tramazoline-based nasal sprays.
Respiratory Medicine
- Application : Investigated for its potential to reduce nasal resistance and improve breathing patterns in patients with obstructive sleep apnea (OSA).
- Study : Clinical trials have assessed tramazoline's efficacy in combination with dexamethasone, measuring improvements in the apnea/hypopnea index.
Pediatric Medicine
- Application : Effective for relieving nasal congestion in children due to colds or allergies.
- Study : Trials indicate that tramazoline is well-tolerated in pediatric populations, emphasizing the importance of proper dosing.
Ocular Applications
- Application : Explored for use in ocular decongestants to reduce redness and swelling.
- Study : Initial evaluations suggest effectiveness in reducing ocular redness; further research is ongoing to establish safety and efficacy.
Cardiovascular Medicine
- Application : Investigated for its effects on blood pressure regulation due to vasoconstrictive properties.
- Study : Preclinical studies on animal models have shown that tramazoline can induce changes in blood pressure when administered at various doses.
Biochemical Properties
This compound's biochemical interactions include:
- Cellular Effects : Primarily affects nasal mucosal cells, leading to reduced swelling and mucus secretion.
- Molecular Mechanism : Involves activation of intracellular signaling pathways that alter gene expression and cellular metabolism .
Safety and Side Effects
Common side effects associated with tramazoline include:
- Increased blood pressure
- Palpitations
- Dryness or irritation of the nasal mucosa
Careful monitoring is essential during treatment to mitigate these risks .
Case Studies
Several case studies have highlighted tramazoline's effectiveness:
- Acute Rhinitis Treatment :
- Pediatric Efficacy :
- Ocular Redness Reduction :
作用機序
トラマゾリン塩酸塩は、鼻粘膜のαアドレナリン受容体を刺激することにより作用し、血管収縮を引き起こします 。 この血管収縮作用は、鼻腔への血流を減らし、腫れや充血を軽減します 。関与する分子標的は、主にαアドレナリン受容体であり、この化合物の充血緩和効果に重要な役割を果たしています。
類似化合物との比較
準備方法
トラマゾリン塩酸塩の合成は、いくつかの段階を伴います。 トラマゾリン塩酸塩一水和物の結晶構造と分子構造は、X線回折法を用いて広範囲にわたって研究されてきました 。 特定の合成経路と工業生産方法は、パブリックドメインでは容易に入手できません。
生物活性
Tramazoline hydrochloride is a sympathomimetic agent primarily used as a nasal decongestant. Its biological activity is centered around its interaction with α-adrenergic receptors, leading to significant physiological effects, particularly in the respiratory system. This article delves into the compound's mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.
This compound acts as an agonist at α-adrenergic receptors, particularly the α1 subtype. Upon binding to these receptors, it induces:
- Vasoconstriction : This reduces blood flow to the nasal mucosa, alleviating congestion.
- Inhibition of Mucus Secretion : The compound decreases mucus production, further contributing to its decongestant effects.
The biochemical pathways activated by tramazoline involve complex intracellular signaling cascades that alter gene expression and cellular metabolism in nasal epithelial cells.
Pharmacokinetics
This compound is characterized by:
- Rapid Absorption : The drug is quickly absorbed following administration.
- Distribution : It distributes throughout the body, with a notable concentration in the nasal mucosa.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Eliminated via urine.
Clinical Applications
This compound is commonly formulated as a nasal spray for treating conditions such as:
- Acute Rhinitis
- Nasal Congestion due to Allergies
Comparative Efficacy
In clinical trials, tramazoline has shown comparable efficacy to other α-adrenergic agonists like xylometazoline and oxymetazoline. A notable study demonstrated that tramazoline combined with dexamethasone significantly reduced the apnoea/hypopnoea index in patients with obstructive sleep apnoea compared to placebo .
Treatment Type | Apnoea/Hypopnoea Index (Median Change) | Nasal Breathing Epochs (%) |
---|---|---|
Tramazoline + Dexamethasone | -6.1 (-10.7 to -2.2) | 13.0 (9.5–16.6) |
Placebo | -1.2 (-5.3 to 5.0) | -0.4 (-3.4 to 2.4) |
Case Studies
-
Nasal Decongestion in Surgical Patients :
A case study involved administering this compound prior to intubation in a surgical patient, resulting in smooth intubation and stable blood pressure post-administration . This highlights its utility in preoperative settings. -
Combination Therapy :
In a randomized crossover trial involving patients with obstructive sleep apnoea, tramazoline combined with dexamethasone improved nasal airflow significantly more than placebo treatments, demonstrating its potential benefits beyond mere decongestion .
Side Effects and Considerations
While this compound is generally well-tolerated, some side effects reported include:
- Tachycardia
- Elevated Blood Pressure
- Dizziness
These effects necessitate caution in patients with cardiovascular conditions .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying Tramazoline hydrochloride in experimental samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) under optimized conditions is widely used. A validated protocol involves an XTerra® RP18 column (4.6×100 mm, 3.5 µm particle size) with a mobile phase of methanol and buffer solutions (pH 4.4, 7.4, or 9.1; ionic strength = 25 mmol/L) at 25°C and UV detection (200–280 nm). Retention factors () should be calculated to confirm reproducibility . For structural validation, X-ray diffraction data (e.g., crystallographic parameters for the hydrochloride salt) can be cross-referenced with published standards .
Q. How is the purity of this compound assessed in pharmaceutical research?
- Methodological Answer : Certified reference standards (CRS) are critical for purity validation. Researchers should use HPLC-UV to compare retention times and peak symmetry against CRS (e.g., this compound monohydrate CRS). Impurity profiling requires spiking samples with known degradants (e.g., oxidative byproducts) and quantifying limits of detection (LOD) using calibration curves .
Q. What are the key physicochemical properties of this compound relevant to formulation studies?
- Methodological Answer : Key parameters include solubility in methanol (≥0.1 mg/mL for HPLC analysis), stability under varying pH conditions (tested via forced degradation studies), and hygroscopicity (assessed via dynamic vapor sorption). Structural integrity should be verified using spectroscopic techniques (e.g., FTIR for functional groups) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in chromatographic retention behavior of this compound across studies?
- Methodological Answer : Variations in retention factors () often arise from differences in mobile phase pH or column aging. To standardize results, use buffer solutions at fixed ionic strength (25 mmol/L) and pre-condition columns with ≥10 mobile phase cycles. Cross-validate findings with orthogonal methods like capillary electrophoresis (CE) to rule out matrix effects .
Q. What strategies mitigate interference from co-eluting impurities in this compound quantification?
- Methodological Answer : Employ gradient elution with pH-adjusted buffers (e.g., pH 4.4 for acidic impurities vs. pH 9.1 for basic ones). For complex matrices, use mass spectrometry (LC-MS/MS) in selected reaction monitoring (SRM) mode to isolate Tramazoline-specific ion transitions. Method robustness should be tested via inter-laboratory reproducibility trials .
Q. How should stability-indicating methods be validated for this compound under accelerated degradation conditions?
- Methodological Answer : Design forced degradation studies using heat (40–60°C), light (ICH Q1B guidelines), and oxidative agents (e.g., 3% HO). Monitor degradation products via HPLC-DAD and confirm structural changes with high-resolution mass spectrometry (HRMS). Acceptance criteria include ≥90% recovery of intact Tramazoline and resolution () between analyte and degradants .
Q. What are the challenges in synthesizing and characterizing this compound derivatives for structure-activity studies?
- Methodological Answer : Synthetic routes must prioritize regioselectivity to avoid byproducts (e.g., N-alkylation vs. O-alkylation). Post-synthesis, characterize derivatives using H/C NMR to confirm substitution patterns. Comparative solubility studies (water vs. organic solvents) can predict bioavailability for in vitro assays .
Q. Contradictions and Gaps in Literature
- Retention Factor Variability : Discrepancies in reported values across studies highlight the need for standardized column lot testing and buffer preparation protocols .
- Impurity Reference Standards : Limited availability of CRS for Tramazoline degradants complicates regulatory compliance. Collaborative efforts to synthesize and validate these standards are urged .
特性
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOXEODOFNEZRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1082-57-1 (Parent) | |
Record name | Tramazoline hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00958350 | |
Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3715-90-0, 14008-86-7 | |
Record name | Tramazoline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3715-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14008-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tramazoline hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imidazoline, 2-((5,6,7,8-tetrahydro-1-naphthyl)amino)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tramazoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAMAZOLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DG710Q678 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。